benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Catalog No.
S13814270
CAS No.
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carbo...

Product Name

benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

IUPAC Name

benzyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-5-2-1-3-6-12)17-8-4-7-13-9-16-10-14(13)17/h1-3,5-6,13-14,16H,4,7-11H2

InChI Key

CYLXTAHWMBAPHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2N(C1)C(=O)OCC3=CC=CC=C3

Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS: 1698660-38-6) is a specialized, orthogonally protected bicyclic diamine building block. Structurally, it features a fully saturated pyrrolo[3,4-b]pyridine core where the pyrrolidine nitrogen (N1) is masked by a carboxybenzyl (Cbz) protecting group, leaving the piperidine nitrogen (N6) as a reactive secondary amine [1]. This specific regiochemistry is critical for procurement, as it allows for the directed functionalization of the N6 position without the interference of the N1 position. It is procured for the synthesis of complex pharmaceutical agents, including kinase inhibitors and antibacterial scaffolds, where strict control over nitrogen substitution and compatibility with multi-step synthetic sequences are mandatory [2].

Substituting this compound with the unprotected octahydro-1H-pyrrolo[3,4-b]pyridine fails in procurement and practice because both the N1 and N6 secondary amines are reactive, leading to uncontrolled bis-alkylation and poor regioselectivity during standard coupling reactions [1]. Furthermore, substituting with the 1-Boc protected analog (tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) is unviable in synthetic routes that require strong acidic conditions—such as the simultaneous removal of other acid-labile protecting groups or acid-catalyzed cyclizations—because the Boc group is rapidly cleaved under these conditions [2]. The 1-Cbz group provides essential orthogonality, surviving acidic environments and enabling late-stage deprotection via hydrogenolysis.

Regioselectivity in N-Functionalization

When subjected to nucleophilic aromatic substitution (SNAr) or reductive amination, benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate ensures reaction exclusively at the N6 position. In contrast, using the unprotected octahydro-1H-pyrrolo[3,4-b]pyridine yields a mixture of N1-substituted, N6-substituted, and bis-substituted products. This uncontrolled reactivity typically reduces the effective yield of the desired N6-isomer to below 50% and requires extensive chromatographic separation. The 1-Cbz protection guarantees >99% regiocontrol, funneling all starting material toward the desired intermediate [1].

Evidence DimensionRegioselectivity in N-alkylation/arylation
Target Compound Data>99% N6-functionalization (0% bis-alkylation)
Comparator Or BaselineUnprotected octahydro-1H-pyrrolo[3,4-b]pyridine (<50% desired N6-isomer, significant bis-alkylation)
Quantified Difference>50% increase in target regioisomer yield and elimination of bis-functionalized impurities
ConditionsStandard SNAr or reductive amination conditions (e.g., 1.1 eq electrophile, base, room temperature)

Eliminates costly and time-consuming purification steps, maximizing the throughput and yield of the desired N6-functionalized intermediate in scale-up.

Stability in Acidic Environments

In complex multi-step syntheses, it is often necessary to remove Boc groups or perform acid-catalyzed transformations without affecting the pyrrolidine nitrogen. Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate exhibits >99% retention of the protecting group when exposed to neat trifluoroacetic acid (TFA) or 4M HCl in dioxane for 2 hours. Conversely, the 1-Boc analog (tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) undergoes quantitative cleavage (<1% retention) under identical conditions [1].

Evidence DimensionProtecting group retention in strong acid
Target Compound Data>99% retention of the Cbz group
Comparator Or Baseline1-Boc-octahydro-1H-pyrrolo[3,4-b]pyridine (<1% retention)
Quantified Difference>98% difference in protecting group survival
ConditionsNeat TFA or 4M HCl in dioxane, 25 °C, 2 hours

Allows chemists to design convergent synthetic routes involving acidic steps or the selective unmasking of other amines without premature deprotection of the pyrrolidine core.

Compatibility with Mild Hydrogenolytic Cleavage

The removal of the Cbz group from benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is achieved via catalytic hydrogenolysis (e.g., Pd/C, H2), which operates under neutral conditions. This avoids the deprotection requirements of 1-Boc derivatives, which rely on highly acidic conditions that can degrade acid-sensitive functional groups (such as acetals or sensitive heterocycles) installed elsewhere in the molecule. Furthermore, hydrogenolysis avoids the generation of gaseous isobutylene, simplifying reactor venting in large-scale processes [1].

Evidence DimensionDeprotection condition severity and byproduct generation
Target Compound DataNeutral hydrogenolysis (Pd/C, H2), no gaseous organic byproducts
Comparator Or Baseline1-Boc analog (requires strong acid, generates isobutylene gas)
Quantified DifferenceComplete avoidance of acidic reagents and gaseous organic waste during deprotection
ConditionsStandard late-stage deprotection protocols in process scale-up

Secures the integrity of acid-sensitive moieties during final deprotection steps and simplifies downstream processing and off-gas management in manufacturing.

Reduced Hygroscopicity and Shelf-Life

Unprotected polyamines and bicyclic diamines like octahydro-1H-pyrrolo[3,4-b]pyridine are hygroscopic and prone to absorbing atmospheric carbon dioxide to form carbamate salts, which degrades reagent purity over time. The installation of the Cbz group at the N1 position in benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate significantly reduces the molecule's overall basicity, yielding a product with markedly lower hygroscopicity and enhanced long-term storage stability under standard ambient conditions compared to the free diamine [1].

Evidence DimensionHygroscopicity and atmospheric CO2 reactivity
Target Compound DataLow hygroscopicity, stable to atmospheric exposure
Comparator Or BaselineUnprotected octahydro-1H-pyrrolo[3,4-b]pyridine (highly hygroscopic, forms CO2 adducts)
Quantified DifferenceSignificant reduction in moisture uptake and degradation over standard storage periods
ConditionsAmbient storage conditions (air exposure, room temperature)

Ensures consistent reagent purity and accurate dosing in sensitive reactions, reducing batch-to-batch variability caused by degraded starting materials.

Advanced Kinase Inhibitor Synthesis

Procured when orthogonal protection is required to sequentially build complex heterocyclic appendages on the N6 and N1 positions without cross-reactivity [1].

Novel Antibacterial Scaffold Development

Used as a precise building block for fluoroquinolone derivatives where the N6 position must be coupled to a core while the N1 position remains protected until a late-stage mild deprotection [2].

Process Scale-Up of Bicyclic Amine Drugs

Selected over the unprotected diamine for its excellent handling properties, lack of hygroscopicity, and clean hydrogenolytic deprotection profile that avoids acidic waste streams [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

260.152477885 g/mol

Monoisotopic Mass

260.152477885 g/mol

Heavy Atom Count

19

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